

An In-depth Technical Guide to the Chemical Properties of Allantoin Calcium Pantothenate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Allantoin calcium pantothenate*

Cat. No.: B605318

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allantoin calcium pantothenate is a molecular complex combining the therapeutic properties of allantoin and calcium pantothenate.^{[1][2][3]} This compound is utilized in the pharmaceutical and cosmetic industries for its skin protectant, anti-irritant, and moisturizing effects.^{[1][2][3]} It is particularly noted for its ability to promote regenerative processes in damaged skin, such as wound healing and epithelization.^{[1][2][3]} This technical guide provides a comprehensive overview of the chemical properties of **allantoin calcium pantothenate**, drawing from available data on the complex and its individual constituents.

Chemical and Physical Properties

Allantoin calcium pantothenate is described as a white, odorless powder.^{[1][4]} It is soluble in water and glycerin, slightly soluble in propylene glycol, and insoluble in oils.^[1] While specific quantitative data for the complex is limited, the properties of its components, allantoin and calcium pantothenate, are well-documented. The stability of allantoin is pH-dependent, with degradation observed in both acidic and alkaline conditions.^[5] Calcium pantothenate is known to be sensitive to moisture and decomposes via hydrolysis, making it a marker for water permeation in stability studies of formulations.^[6]

Table 1: Physicochemical Properties of Allantoin Calcium Pantothenate and its Components

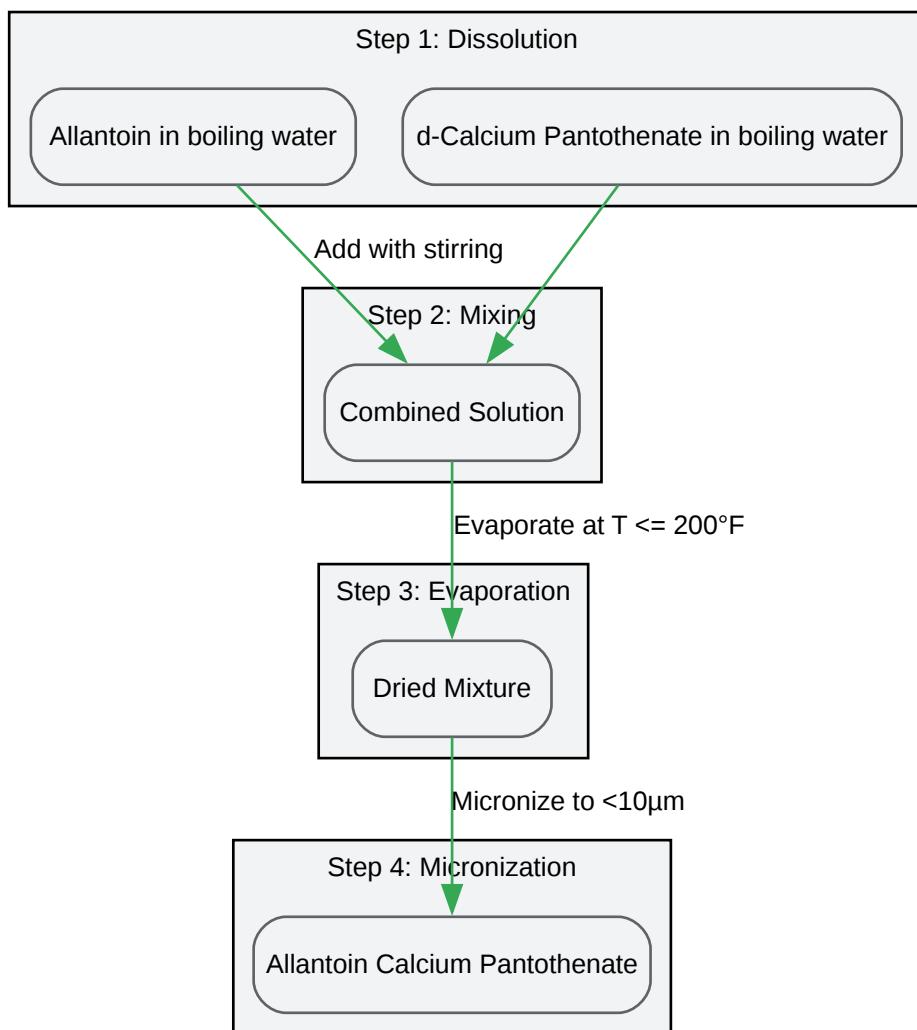
Property	Allantoin Calcium Pantothenate	Allantoin	Calcium Pantothenate
CAS Number	4207-41-4[7][8]	97-59-2	137-08-6
Molecular Formula	C ₁₃ H ₂₃ CaN ₅ O ₈ [7]	C ₄ H ₆ N ₄ O ₃	C ₁₈ H ₃₂ CaN ₂ O ₁₀
Molecular Weight	417.43 g/mol [7][8]	158.12 g/mol	476.53 g/mol
Appearance	White powder[1]	White, odorless, crystalline powder[9]	White powder
Solubility	Soluble in water and glycerin; slightly soluble in propylene glycol; insoluble in oils.[1]	Water-soluble (~0.5% at room temperature)[9]	Freely soluble in water
Stability	Stable over a pH range of 4.0–8.0.[9] Degrades at pH < 3.5.[9]	Sensitive to moisture; decomposes by hydrolysis.[6]	

Spectroscopic Data

Detailed spectroscopic data for the **allantoin calcium pantothenate** complex are not readily available in the scientific literature. However, spectroscopic information for the individual components can be used for characterization.

Table 2: Spectroscopic Data for Allantoin

Technique	Data
FT-IR (cm ⁻¹)	3438 (s), 3342 (s), 3219 (wd), 3062 (wd), 1720 (vs), 1663 (s), 1532 (s)
¹ H NMR (ppm)	δ H 10.53 (1H, s), 8.05 (1H, s), 6.88 (1H, d, J = 8.1), 5.78 (2H, s), 5.24 (1H, dd, J = 8.1, 2.1)
¹³ C NMR (ppm)	δ C 173.22, 157.00, 156.41, 62.06


Data for Allantoin obtained from studies on the isolated compound.

Experimental Protocols

Synthesis of Allantoin Calcium Pantothenate

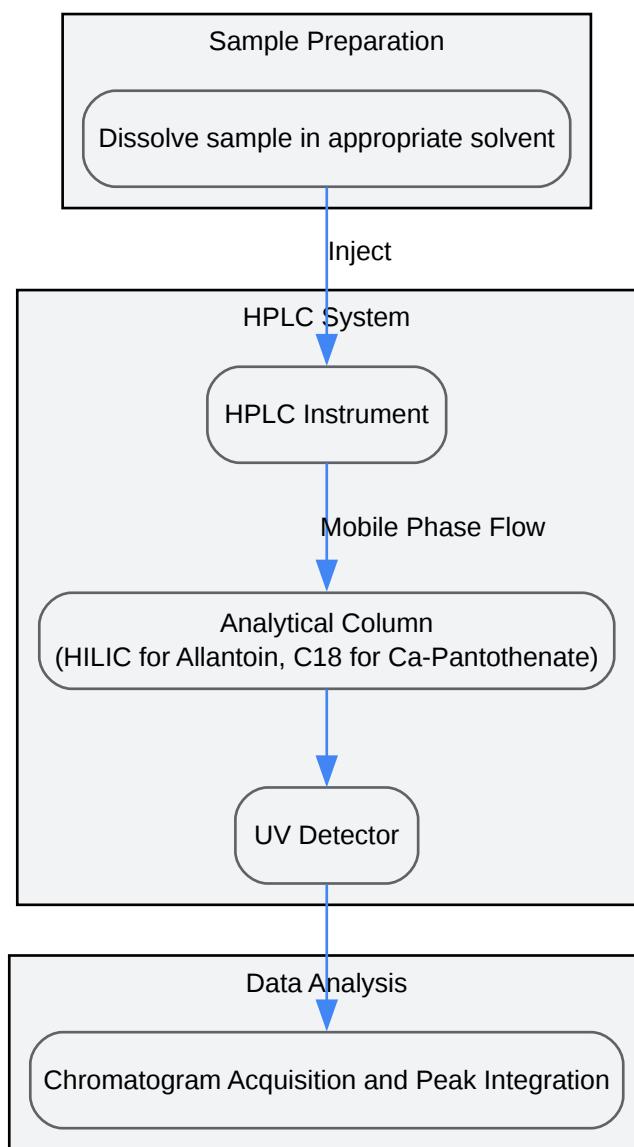
A patented method for the preparation of **allantoin calcium pantothenate** involves the following steps:

- Dissolution: Allantoin is dissolved in boiling distilled water. Concurrently, d-calcium pantothenate is dissolved in a separate volume of boiling distilled water.[10][11]
- Mixing: The allantoin solution is added to the d-calcium pantothenate solution with constant stirring.[10][11]
- Evaporation: The resulting mixture is evaporated to dryness at a temperature not exceeding 200°F.[10][11]
- Micronization: The dried mixture is then micronized to a fine particle size of approximately 10 microns or less to yield **allantoin calcium pantothenate**.[10][11]

[Click to download full resolution via product page](#)

Synthesis of **Allantoin Calcium Pantothenate**.

High-Performance Liquid Chromatography (HPLC) for Analysis


Analysis of Allantoin:

- Method: Hydrophilic Interaction Chromatography (HILIC).[\[12\]](#)
- Mobile Phase: A mixture of acetonitrile, water, and boric acid (e.g., 7:3 acetonitrile:water with 50-200 mM boric acid).[\[12\]](#)

- Detection: UV absorbance at a wavelength of 200-220 nm.[[12](#)]

Analysis of Calcium Pantothenate:

- Method: Reversed-Phase HPLC (RP-HPLC).[[13](#)][[14](#)]
- Column: C18 column.[[14](#)]
- Mobile Phase: Acetonitrile and potassium dihydrogen phosphate solution (pH adjusted to 2.5 with phosphoric acid).[[14](#)]
- Flow Rate: 1.0 mL/min.[[14](#)]
- Detection: UV absorbance at 204 nm.[[14](#)]

[Click to download full resolution via product page](#)

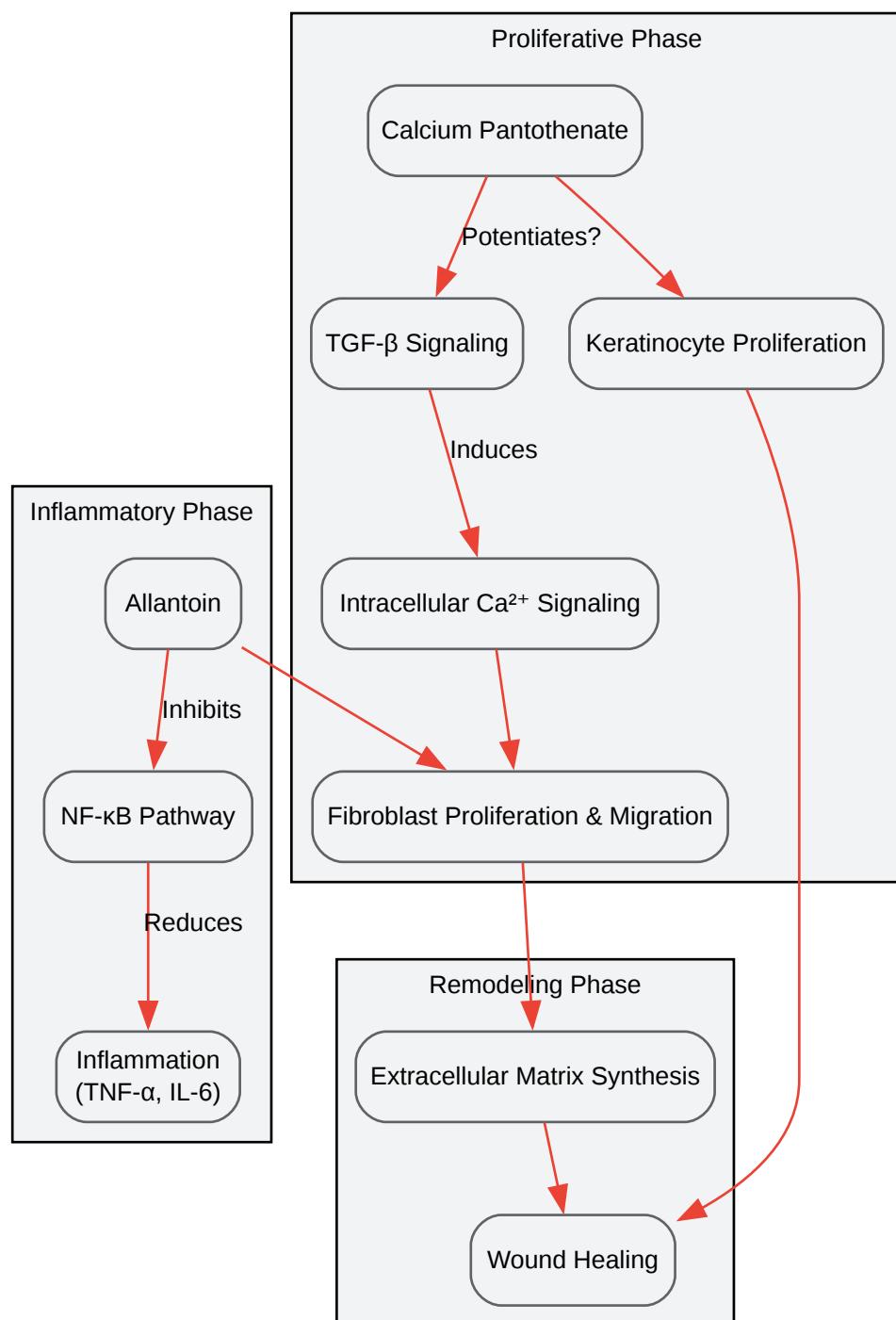
General HPLC Workflow for Analysis.

Biological Activity and Signaling Pathways

The therapeutic effects of **allantoin calcium pantothenate** are attributed to the synergistic action of its components, primarily in promoting wound healing.

Allantoin's Role:

Allantoin is known to modulate the inflammatory response, stimulate fibroblast proliferation, and promote the synthesis of the extracellular matrix.[\[15\]](#) Studies suggest that allantoin may inhibit the chemotaxis of inflammatory cells to the wound site.[\[15\]](#) It is also believed to downregulate pro-inflammatory cytokines like TNF- α and IL-6, potentially through the inhibition of the NF- κ B signaling pathway.[\[9\]](#)


Calcium Pantothenate's Role:

Calcium pantothenate has been shown to stimulate the migration and proliferation of human dermal fibroblasts.[\[16\]](#) It also plays a role in modulating protein synthesis in these cells.[\[16\]](#) The calcium ion itself is a crucial second messenger in many cellular processes, including those mediated by Transforming Growth Factor-beta (TGF- β), which is a key regulator of cell growth, differentiation, and wound healing.[\[17\]](#) TGF- β signaling can induce a rapid increase in intracellular calcium, which in turn can activate downstream effectors like Protein Kinase C- α (PKC- α).[\[17\]](#)

Postulated Signaling Pathways in Wound Healing

The combined action of allantoin and calcium pantothenate likely involves multiple signaling pathways that converge to promote tissue repair. Allantoin may initiate the process by reducing inflammation via the NF- κ B pathway, creating a favorable environment for healing.

Subsequently, both allantoin and calcium pantothenate can stimulate the proliferation and migration of fibroblasts and keratinocytes. The effects of calcium pantothenate may be partially mediated through calcium-dependent signaling cascades that could interact with growth factor pathways like TGF- β .

[Click to download full resolution via product page](#)

Postulated Signaling Pathways in Wound Healing.

Conclusion

Allantoin calcium pantothenate is a valuable compound in dermatology and cosmetics, leveraging the combined benefits of allantoin and calcium pantothenate to promote skin health and repair. While a significant body of research exists for the individual components, there is a clear need for further studies to fully characterize the chemical and physical properties of the complex itself. A deeper understanding of its specific spectroscopic signature, thermal behavior, and the precise molecular interactions within the complex will be crucial for optimizing its formulation and application in drug development and advanced skincare products. Future research should also focus on elucidating the specific signaling pathways modulated by the **allantoin calcium pantothenate** complex to validate and expand upon the mechanisms inferred from its constituents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. akema.it [akema.it]
- 2. ALLANTOIN CALCIUM PANTOTHENATE - Akema S.r.l. [akema.it]
- 3. specialchem.com [specialchem.com]
- 4. cosmileeurope.eu [cosmileeurope.eu]
- 5. [Stability of allantoin and identification of its degradation compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 7. allantoin calcium pantothenate, 4207-41-4 [thegoodscentscompany.com]
- 8. Allantoin calcium pantothenate | C13H23CaN5O8+2 | CID 71586804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. cosmeticscience.net [cosmeticscience.net]
- 10. ijcmas.com [ijcmas.com]
- 11. CA1117539A - Method of making allantoin calcium pantothenate compounds - Google Patents [patents.google.com]

- 12. JP2009250730A - Method for analysis of allantoin - Google Patents [patents.google.com]
- 13. HPLC determination of calcium pantothenate and two preservatives in topical cream - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jfda-online.com [jfda-online.com]
- 15. scielo.br [scielo.br]
- 16. Studies on wound healing: effects of calcium D-pantothenate on the migration, proliferation and protein synthesis of human dermal fibroblasts in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. TGF- β mediates PTEN suppression and cell motility through calcium-dependent PKC- α activation in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties of Allantoin Calcium Pantothenate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b605318#allantoin-calcium-pantothenate-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com